Cas no 68100-05-0 ( )

structure
Nome do Produto:
Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
- (2E)-2-Octen-4-ol
- (2Z)-octen-4-ol
- (Z)-2-octen-1-ol
- (Z)-2-octene-1-ol
- (Z)-2-Phenyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1,3-oxazole
- (Z)-3-methylhept-2-en-1-ol
- (Z)-oct-2-en-1-ol
- (Z)-oct-2-en-4-ol
- 2-(Z)-octen-1-ol
- 4-(2'-thiophenylmethylidene)-2-phenyl-5(4H)-oxazolone
- 4-(2'-thiophenylmethylidene)-2-phenyloxazolin-5-one
- 4-ylidene-5(4H)-oxazolone
- cis-2-octen-1-ol
- cis-Oct-2-en-4-ol
- oct-2-en-4-ol
- octene-2-ol-4
- Z-2-octen-4-ol
- 2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one
- 88991-45-1
- F1425-0771
- CHEMBL1973744
- 68100-05-0
- SCHEMBL22500151
- Z31309211
- CCG-249687
- NSC157354
- CS-0357355
- (E)-2-phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one
- SR-01000417461-1
- 5(4H)-Oxazolone, 2-phenyl-4-(2-thienylmethylene)-, (E)-
- (4E)-2-phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
- AKOS001486587
- (4E)-2-phenyl-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
- NSC-157354
- SR-01000417461
- HMS558C01
- STK873996
- (4E)-2-phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one
-
-
- Inchi: InChI=1S/C14H9NO2S/c16-14-12(9-11-7-4-8-18-11)15-13(17-14)10-5-2-1-3-6-10/h1-9H/b12-9+
- Chave InChI: YWWRMWAWBUHZAY-FMIVXFBMSA-N
- SMILES: C1=CC=C(C=C1)C2=NC(=CC3=CC=CS3)C(=O)O2
Propriedades Computadas
- Massa Exacta: 255.03547
- Massa monoisotópica: 255.035
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 2
- Complexidade: 397
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.3
- Superfície polar topológica: 66.9Ų
Propriedades Experimentais
- Densidade: 1.3g/cm3
- Ponto de ebulição: 395.6ºC at 760 mmHg
- Ponto de Flash: 193.1ºC
- Índice de Refracção: 1.664
- PSA: 38.66
- LogP: 2.52820
Literatura Relacionada
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787
68100-05-0 ( ) Produtos relacionados
- 620545-83-7((2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate)
- 2229179-77-3(3-{4-(difluoromethyl)sulfanylphenyl}azetidin-3-ol)
- 2092798-93-9(2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one)
- 68832-39-3(4-Epi-isoinuviscolide)
- 1797178-60-9(2-(2-{3-(furan-2-yl)methanesulfonylazetidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one)
- 941928-27-4(3-ethyl-8-4-(trifluoromethoxy)benzenesulfonyl-1,3,8-triazaspiro4.5decane-2,4-dione)
- 1249763-34-5(Methyl 6-amino-1H-indole-3-carboxylate)
- 1354006-89-5(1-((R)-3-Bromo-piperidin-1-yl)-ethanone)
- 2227771-14-2(rac-(1R,2R)-2-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropane-1-carboxylic acid)
- 485383-37-7((2,6-dichlorophenyl)methyl 5,6-dichloropyridine-3-carboxylate)
Fornecedores recomendados
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

上海贤鼎生物科技有限公司
Membro Ouro
CN Fornecedor
A granel

Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente

Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
